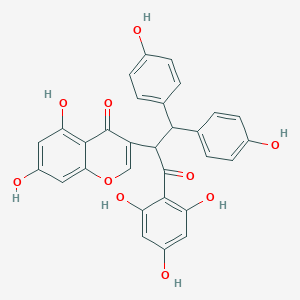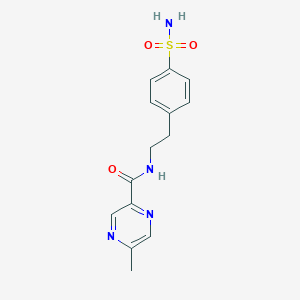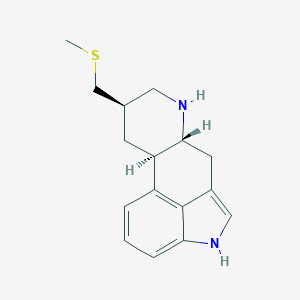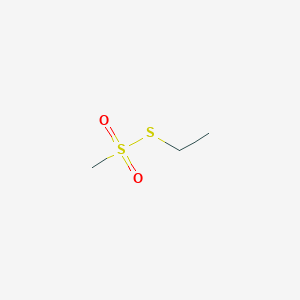
LHRH, N-Ac-3(2-Naphthyl)ala(1)-phe(2,3)-arg(6)-phe(7)-alanh2(10)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Luteinizing hormone-releasing hormone (LHRH) is a peptide hormone that plays a crucial role in the regulation of reproductive functions in both males and females. LHRH analogs have been synthesized to mimic the natural hormone's function and have been used in scientific research for various purposes. N-Ac-3(2-Naphthyl)ala(1)-phe(2,3)-arg(6)-phe(7)-alanh2(10)- is one such LHRH analog, which has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
N-Ac-3(2-Naphthyl)ala(1)-phe(2,3)-arg(6)-phe(7)-alanh2(10)- acts as an agonist of the GnRH receptor, which is expressed on the surface of pituitary gonadotrophs. Binding of the analog to the receptor activates a cascade of intracellular signaling events that ultimately lead to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.
Biochemical and Physiological Effects:
N-Ac-3(2-Naphthyl)ala(1)-phe(2,3)-arg(6)-phe(7)-alanh2(10)- has been shown to have potent stimulatory effects on LH and FSH secretion in vitro and in vivo. It has also been shown to increase testosterone levels and sperm production in male animals. In females, it has been shown to induce ovulation and increase progesterone levels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-Ac-3(2-Naphthyl)ala(1)-phe(2,3)-arg(6)-phe(7)-alanh2(10)- in lab experiments is its high potency and selectivity for the GnRH receptor. It also has a relatively long half-life, which allows for sustained stimulation of LH and FSH secretion. However, one limitation is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on N-Ac-3(2-Naphthyl)ala(1)-phe(2,3)-arg(6)-phe(7)-alanh2(10)- and other LHRH, N-Ac-3(2-Naphthyl)ala(1)-phe(2,3)-arg(6)-phe(7)-alanh2(10)- analogs. One area of interest is the development of novel analogs with improved pharmacokinetic properties and reduced side effects. Another area of interest is the investigation of the role of LHRH, N-Ac-3(2-Naphthyl)ala(1)-phe(2,3)-arg(6)-phe(7)-alanh2(10)- in non-reproductive tissues, such as the brain and immune system. Additionally, the use of LHRH, N-Ac-3(2-Naphthyl)ala(1)-phe(2,3)-arg(6)-phe(7)-alanh2(10)- analogs as potential therapeutic agents for various diseases, such as prostate cancer and endometriosis, is an area of active research.
In conclusion, N-Ac-3(2-Naphthyl)ala(1)-phe(2,3)-arg(6)-phe(7)-alanh2(10)- is a potent LHRH, N-Ac-3(2-Naphthyl)ala(1)-phe(2,3)-arg(6)-phe(7)-alanh2(10)- analog that has been extensively studied for its biochemical and physiological effects. Its mechanism of action involves the activation of the GnRH receptor, leading to the release of LH and FSH from the pituitary gland. While it has several advantages for lab experiments, such as its high potency and selectivity, its high cost may limit its use in large-scale experiments. Future research directions include the development of novel analogs with improved pharmacokinetic properties and the investigation of LHRH, N-Ac-3(2-Naphthyl)ala(1)-phe(2,3)-arg(6)-phe(7)-alanh2(10)-'s role in non-reproductive tissues and as a potential therapeutic agent for various diseases.
Méthodes De Synthèse
N-Ac-3(2-Naphthyl)ala(1)-phe(2,3)-arg(6)-phe(7)-alanh2(10)- is synthesized using solid-phase peptide synthesis (SPPS) methodology. The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The final product is then cleaved from the solid support and purified using chromatographic techniques.
Applications De Recherche Scientifique
N-Ac-3(2-Naphthyl)ala(1)-phe(2,3)-arg(6)-phe(7)-alanh2(10)- has been used in scientific research to investigate the role of LHRH, N-Ac-3(2-Naphthyl)ala(1)-phe(2,3)-arg(6)-phe(7)-alanh2(10)- in various physiological and pathological conditions. It has been used to study the regulation of gonadotropin-releasing hormone (GnRH) receptors and their signaling pathways. It has also been used to investigate the effects of LHRH, N-Ac-3(2-Naphthyl)ala(1)-phe(2,3)-arg(6)-phe(7)-alanh2(10)- analogs on the hypothalamic-pituitary-gonadal (HPG) axis.
Propriétés
Numéro CAS |
110014-25-0 |
|---|---|
Nom du produit |
LHRH, N-Ac-3(2-Naphthyl)ala(1)-phe(2,3)-arg(6)-phe(7)-alanh2(10)- |
Formule moléculaire |
C74H93N15O13 |
Poids moléculaire |
1400.6 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-6-aminohexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C74H93N15O13/c1-45(64(76)93)80-72(101)63-28-17-37-89(63)73(102)56(26-14-15-35-75)83-68(97)58(39-47-18-6-3-7-19-47)84-65(94)55(27-16-36-79-74(77)78)82-67(96)61(42-50-30-33-54(92)34-31-50)87-71(100)62(44-90)88-70(99)60(41-49-22-10-5-11-23-49)86-69(98)59(40-48-20-8-4-9-21-48)85-66(95)57(81-46(2)91)43-51-29-32-52-24-12-13-25-53(52)38-51/h3-13,18-25,29-34,38,45,55-63,90,92H,14-17,26-28,35-37,39-44,75H2,1-2H3,(H2,76,93)(H,80,101)(H,81,91)(H,82,96)(H,83,97)(H,84,94)(H,85,95)(H,86,98)(H,87,100)(H,88,99)(H4,77,78,79)/t45-,55-,56+,57-,58+,59-,60-,61+,62+,63+/m1/s1 |
Clé InChI |
NAHZKDIKFYAPSE-CTMCWJAMSA-N |
SMILES isomérique |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
SMILES |
CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
SMILES canonique |
CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
Autres numéros CAS |
110014-25-0 |
Séquence |
XFFSYRFKPA |
Synonymes |
1-N-Ac-3(2-naphthyl)Ala-2,3-Phe-6-Arg-7-Phe-10-AlaNH2-LHRH GnRH, N-Ac-3(2-naphthyl)Ala(1)-Phe(2,3)-Arg(6)-Phe(7)-AlaNH2(10)- LHRH, N-Ac-3(2-naphthyl)Ala(1)-Phe(2,3)-Arg(6)-Phe(7)-AlaNH2(10)- LHRH, N-acetyl-3(2-naphthyl)Alanyl(1)-phenylalanyl(7)-alaninamide(10)- LHRH-ANPAPA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




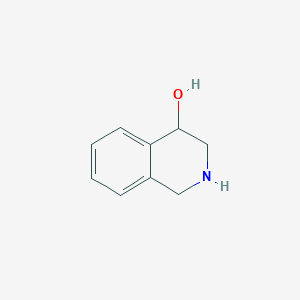
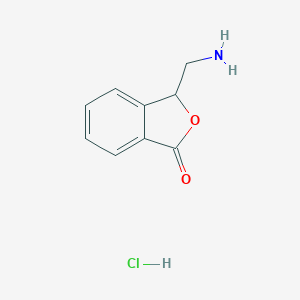
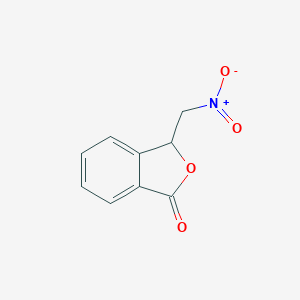

![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B19323.png)



